![molecular formula C12H9N5O2 B14139564 6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione CAS No. 42285-76-7](/img/structure/B14139564.png)
6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione is a heterocyclic compound that belongs to the class of pyrimido[5,4-e][1,2,4]triazines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione typically involves the nitrosative or nitrative cyclization of aldehyde hydrazones derived from 6-(1-methylhydrazino)-3-phenyluracil . The reaction conditions often include the use of dimethylformamide (DMF) and acetic acid under heating .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding oxides.
Reduction: Reduction reactions can yield demethylated derivatives.
Substitution: Nucleophilic substitution reactions can modify the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides.
Reduction: Demethylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has several scientific research applications:
Medicinal Chemistry: The compound and its analogs have shown antimicrobial activity against gram-positive bacteria and fungi
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its interaction with specific enzymes or receptors.
作用机制
The mechanism of action of 6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione involves its interaction with bacterial and fungal cell membranes, leading to disruption of cellular processes . The compound targets specific enzymes or receptors, inhibiting their function and leading to cell death.
相似化合物的比较
Similar Compounds
Toxoflavin: A structurally related compound with similar antimicrobial properties.
6-phenyl analogs of toxoflavin: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity
Uniqueness
6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
42285-76-7 |
|---|---|
分子式 |
C12H9N5O2 |
分子量 |
255.23 g/mol |
IUPAC 名称 |
6-methyl-3-phenyl-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C12H9N5O2/c1-17-11(18)8-10(14-12(17)19)16-15-9(13-8)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,16,19) |
InChI 键 |
NVBYFWGBTBIMQL-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=C(NC1=O)N=NC(=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



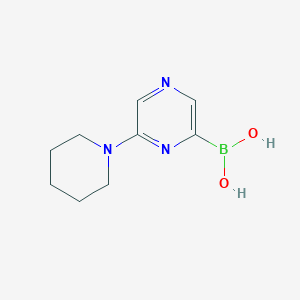
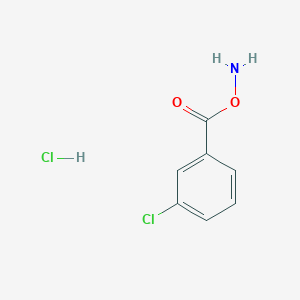
![N-benzyl-4-(tert-butyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14139499.png)
![(8S,13S,14S,17R)-17-Allyl-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B14139500.png)
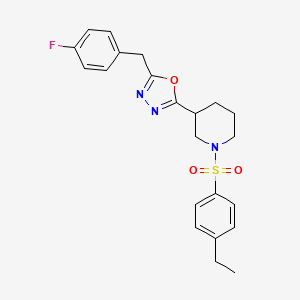

![(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid](/img/structure/B14139540.png)
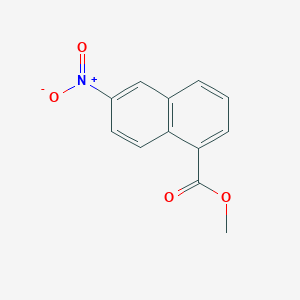
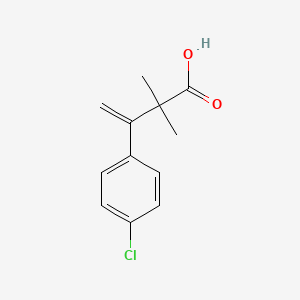
![3-(2-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14139552.png)
![4-[(E)-phenyldiazenyl]-N-[(E)-pyridin-4-ylmethylidene]aniline](/img/structure/B14139553.png)
![N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14139558.png)
![4-Methoxy-23,24,25-triazatetracyclo[18.2.1.12,5.17,10]pentacosa-1(22),2(25),3,5,7,9,20-heptaene](/img/structure/B14139562.png)
